
4-(tert-butyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound belongs to the class of kinase inhibitors and has shown promising results in the treatment of various types of cancer.
Applications De Recherche Scientifique
Synthesis and Properties of Polyamides
One of the applications involves the synthesis of polyamides. In a study by Hsiao et al. (2000), they explored the synthesis and properties of polyamides derived from 4-tert-butylcatechol, demonstrating how it's used in the creation of polymers with significant thermal stability and solubility in polar solvents (Hsiao, Yang, & Chen, 2000).
Nucleophilic Substitutions and Radical Reactions
The compound is also utilized in nucleophilic substitutions and radical reactions. Jasch et al. (2012) described how tert-butyl phenylazocarboxylates, including compounds similar to the one , are useful for various synthetic organic chemistry applications, including nucleophilic substitutions and radical reactions (Jasch, Höfling, & Heinrich, 2012).
Electroluminescence and Aggregation-Induced Emission
In the field of electroluminescence, Zhang et al. (2018) synthesized compounds related to this chemical, demonstrating its use in developing materials with aggregation-induced emission and electroluminescence properties (Zhang, Zhang, Zhao, & Ni, 2018).
Development of Antagonists for Human Glucagon Receptor
Additionally, in medical chemistry, Demong et al. (2014) used a compound structurally similar to the one for the development of antagonists for the human glucagon receptor, indicating its potential application in therapeutic development (Demong et al., 2014).
Design and Synthesis of Pyrazole Amide Derivatives
In another study, Deng et al. (2016) focused on the design and synthesis of new pyrazole amide derivatives using similar compounds. They explored its application in developing insecticidal agents (Deng, Zhang, Hu, Yin, Liang, & Yang, 2016).
Sterically Encumbered Systems for Phosphorus Centers
In the field of chemistry, Shah et al. (2000) discussed the use of sterically encumbered systems, like the one , for synthesizing compounds with two low-coordinate phosphorus centers. This study highlights its utility in creating novel materials with unique properties (Shah, Concolino, Rheingold, & Protasiewicz, 2000).
Electrochemical Properties in Polymer Synthesis
Ozelcaglayan et al. (2012) investigated the synthesis of new benzimidazole derivatives, including compounds similar to 4-(tert-butyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide, for use in donor–acceptor–donor type polymers, focusing on their electrochemical properties (Ozelcaglayan, Şendur, Akbaşoğlu, Apaydin, Çırpan, & Toppare, 2012).
Propriétés
IUPAC Name |
4-tert-butyl-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N5O/c1-19(2,3)13-6-4-12(5-7-13)18(27)22-11-17-23-24-25-26(17)14-8-9-15(20)16(21)10-14/h4-10H,11H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRNUYIKBVVFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2658188.png)
![(2Z,3E)-1-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one](/img/structure/B2658190.png)
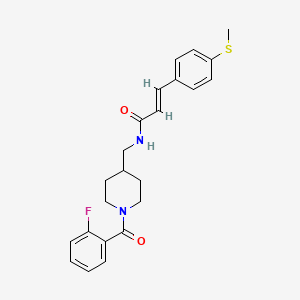
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide](/img/structure/B2658194.png)
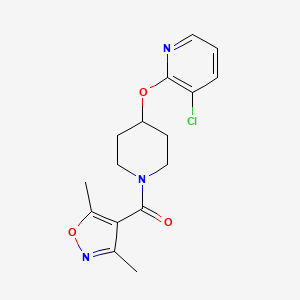
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2658196.png)
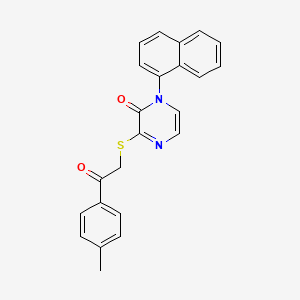
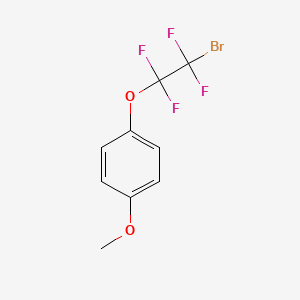
![2-((6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-2-yl)methoxy)acetic acid](/img/structure/B2658204.png)
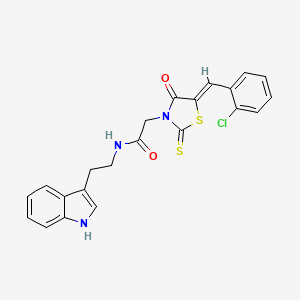
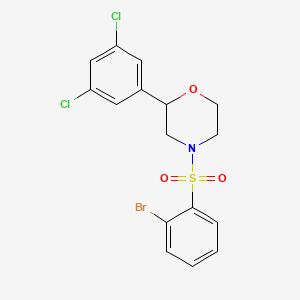
![Methyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate](/img/structure/B2658207.png)